molecular formula C8H10N2O4S B187329 N,N-Dimethyl 3-nitrobenzenesulfonamide CAS No. 26199-83-7

N,N-Dimethyl 3-nitrobenzenesulfonamide

Cat. No.: B187329
CAS No.: 26199-83-7
M. Wt: 230.24 g/mol
InChI Key: SIAFPFYUZDZDQD-UHFFFAOYSA-N
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Description

N,N-Dimethyl 3-nitrobenzenesulfonamide is an organic compound with the molecular formula C8H10N2O4S It is characterized by the presence of a nitro group (-NO2) and a sulfonamide group (-SO2NH-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl 3-nitrobenzenesulfonamide can be synthesized through the reaction of Gramine with 3-nitrobenzenesulfonyl chloride . The reaction typically involves the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl 3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like triethylamine.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: N,N-Dimethyl 3-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

DMDNS serves as an important reagent in organic synthesis, acting as an intermediate for the production of various complex molecules. It is utilized in:

  • The synthesis of pharmaceuticals and agrochemicals.
  • The preparation of dyes and pigments.
  • The development of polymeric materials through copolymerization reactions .

Research indicates that DMDNS exhibits potential biological activity, particularly as:

  • A biochemical probe for studying enzyme interactions.
  • An intermediate in the synthesis of compounds with antimicrobial properties .

Pharmaceutical Development

DMDNS is explored for its role as a pharmaceutical intermediate, particularly in the synthesis of sulfonamide derivatives that have therapeutic effects. Its derivatives are being investigated for their efficacy against various diseases, including neurological disorders .

Case Studies

Case Study 1: Biological Activity Evaluation
A study evaluated the biological activity of sulfonamide derivatives synthesized from DMDNS, focusing on their inhibitory effects on specific enzymes involved in neurodevelopmental disorders. The results indicated that certain derivatives showed promising activity, suggesting potential therapeutic applications in treating conditions such as autism spectrum disorders .

Case Study 2: Polymer Applications
DMDNS was used as a building block for synthesizing copolymers with glycidyl methacrylate. These copolymers demonstrated enhanced mechanical properties and thermal stability, making them suitable for industrial applications such as coatings and adhesives .

Data Tables

Application AreaSpecific UseExample Products/Results
Organic SynthesisIntermediate for complex moleculesPharmaceuticals, agrochemicals
Biological ResearchEnzyme interaction studiesPotential antimicrobial agents
Pharmaceutical DevelopmentActive ingredient synthesisSulfonamide derivatives for neurological disorders
Material ScienceCopolymer productionEnhanced mechanical properties

Mechanism of Action

The mechanism by which N,N-Dimethyl 3-nitrobenzenesulfonamide exerts its effects depends on the specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The nitro group and sulfonamide moiety play crucial roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl 3-nitrobenzenesulfonamide: Similar structure but with ethyl groups instead of methyl groups.

    3-Nitrobenzenesulfonamide: Lacks the N,N-dimethyl substitution.

    N,N-Dimethyl 4-nitrobenzenesulfonamide: Nitro group positioned at the 4th carbon instead of the 3rd.

Uniqueness

N,N-Dimethyl 3-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both the nitro and sulfonamide groups provides a versatile platform for further chemical modifications and functionalization.

Biological Activity

N,N-Dimethyl 3-nitrobenzenesulfonamide is a sulfonamide compound characterized by its unique chemical structure, which includes a nitro group and a sulfonamide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O4SC_9H_{12}N_2O_4S. The presence of the nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂) contributes to its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in organic synthesis and pharmaceutical applications.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes involved in metabolic pathways. This is particularly relevant in the context of bacterial folate synthesis, where sulfonamides are known to interfere with the synthesis of folate by mimicking para-aminobenzoic acid (PABA) .
  • Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells .
  • Electrostatic Interactions : The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity .

Antimicrobial Activity

This compound has been studied for its potential as an antibacterial agent. Its structural similarity to other sulfonamides suggests that it may inhibit bacterial growth by disrupting folate synthesis pathways . In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria.

Anticancer Potential

Recent studies have explored the use of this compound as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of these kinases can lead to anti-proliferative effects on cancer cells, suggesting a promising avenue for cancer therapy .

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound inhibited bacterial growth effectively at concentrations as low as 10 μM, showcasing its potential as a therapeutic agent against infections .
  • Mechanistic Insights : Electrochemical studies have revealed insights into the redox behavior of related compounds, indicating that structural modifications can significantly affect biological activity. For instance, variations in substituents on the benzene ring influence the compound's reactivity and interaction with biological targets .
  • Comparative Analysis : Comparative studies with structurally similar compounds have highlighted the unique properties of this compound. For example, while other sulfonamides primarily target bacterial enzymes, this compound shows promise in inhibiting CDKs, suggesting broader applications in cancer treatment .

Data Table: Comparison of Biological Activities

Compound NameMolecular FormulaKey Biological Activity
This compoundC₉H₁₂N₂O₄SAntibacterial, anticancer
N,N-Dimethyl 4-nitrobenzenesulfonamideC₉H₁₂N₂O₄SPrimarily antibacterial
4-Hydroxy-N,N-dimethyl-3-nitrobenzenesulfonamideC₉H₁₂N₂O₅SAnti-inflammatory
4-Amino-N,N-dimethyl-3-nitrobenzenesulfonamideC₉H₁₂N₄O₄SCDK inhibition

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl 3-nitrobenzenesulfonamide?

A two-step approach is typically employed:

  • Step 1 : React 3-nitrobenzenesulfonyl chloride with dimethylamine in a basic aqueous medium (e.g., NaOH) to form the sulfonamide core.
  • Step 2 : Purify via recrystallization using toluene or ethanol. For analogs, phosphorous oxychloride may be used as a catalyst in reflux conditions to enhance reactivity . Key considerations: Monitor reaction pH to avoid over-alkylation. Yield optimization may require controlled stoichiometry of dimethylamine.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H-NMR : Confirm dimethyl substitution (singlet at δ ~2.8–3.2 ppm for N–CH₃) and nitro group positioning via aromatic proton splitting patterns.
  • IR : Validate sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and nitro (asymmetric stretching ~1520 cm⁻¹) functionalities.
  • Mass Spectrometry (EIMS) : Identify molecular ion peaks (e.g., m/z 244 for [M]⁺) and fragmentation patterns to rule out impurities .

Q. What safety protocols are essential for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic vapors.
  • Storage : Keep in airtight containers away from oxidizers and heat sources to prevent decomposition into hazardous byproducts (e.g., sulfur oxides) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular conformation?

  • Experimental Design : Grow crystals via slow evaporation of toluene/ethanol solutions. Use SHELXL for structure refinement, focusing on torsional angles (e.g., S–N–C=O dihedral angles) to confirm anti/syn conformations.
  • Data Interpretation : Compare observed bond lengths (e.g., S–N ~1.63 Å) with DFT-optimized models. Discrepancies >0.05 Å may indicate crystal packing effects .

Q. What strategies optimize the compound’s inhibitory activity against bacterial ureases?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the 3-position to enhance binding to urease active sites.
  • In vitro Assays: Measure IC₅₀ values using Proteus mirabilis cultures. Compare with N,N-dimethyl derivatives of phosphinic acids, which show low micromolar inhibition .

Q. How do solvent and temperature affect the compound’s hydrolytic stability?

  • Methodology : Conduct accelerated stability studies (25–60°C, pH 4–10) with HPLC monitoring.
  • Findings : Degradation rates increase in acidic conditions (pH <5) due to sulfonamide bond cleavage. Stability is retained in aprotic solvents (e.g., DMF) at ≤40°C .

Q. What crystallographic challenges arise when analyzing polymorphic forms?

  • Issue : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) may yield conflicting unit cell parameters.
  • Resolution : Perform differential scanning calorimetry (DSC) to identify phase transitions. Use SHELXE for phase refinement and validate with R-factor convergence (<5%) .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to reconcile?

  • Possible Causes : Impurities (e.g., residual solvents), polymorphic variations, or differing heating rates during measurement.
  • Resolution : Reproduce synthesis with rigorous purification (e.g., column chromatography). Use DSC for accurate thermal profiling .

Q. Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Spectral Databases : PubChem and DSSTox for cross-referencing spectral data .

Properties

IUPAC Name

N,N-dimethyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-9(2)15(13,14)8-5-3-4-7(6-8)10(11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAFPFYUZDZDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279521
Record name N,N-Dimethyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26199-83-7
Record name 26199-83-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dimethyl-3-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitrobenzenesulfonyl chloride (22.8 mmol, 5.05 g) was dissolved in dry THF (50 mL). Dimethylamine in THF (2M, 34 mL) was added and the mixture was refluxed for 2 hours. Upon cooling, the mixture was filtered and the filtrate was evaporated in vacuo. The residue was dissolved in ethyl acetate (250 mL), washed with water (3×50 mL) and dried over MgSO4. Evaporation of the solvent afforded the title compound.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

N,N-Dimethyl 3-nitrobenzenesulfonamide
N,N-Dimethyl 3-nitrobenzenesulfonamide
N,N-Dimethyl 3-nitrobenzenesulfonamide
N,N-Dimethyl 3-nitrobenzenesulfonamide
N,N-Dimethyl 3-nitrobenzenesulfonamide

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